molecular formula C171H245N53O47S6 B612426 ProTx I CAS No. 484598-35-8

ProTx I

Cat. No.: B612426
CAS No.: 484598-35-8
M. Wt: 3987.51
InChI Key: TYAZSKURKBASCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

ProTx I is typically synthesized using solid-phase peptide synthesis, which allows for the precise assembly of its 35-amino-acid sequence . The synthetic route involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The peptide is then purified using high-performance liquid chromatography to achieve high purity (>98%)

Chemical Reactions Analysis

ProTx I undergoes various chemical reactions, primarily involving its disulfide bonds and peptide backbone. The peptide contains three disulfide bonds between cysteine residues, which are crucial for its stability and biological activity . Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically the reduced or oxidized forms of the peptide, which can affect its folding and activity .

Properties

IUPAC Name

4-amino-5-[[57-(4-aminobutyl)-13-(3-amino-3-oxopropyl)-36,39,68-tris(3-carbamimidamidopropyl)-24-[[1-[[1-[[3-carboxy-1-[[2-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-16-(1-hydroxyethyl)-4,42-bis(hydroxymethyl)-71-[(4-hydroxyphenyl)methyl]-33,54-bis(1H-imidazol-4-ylmethyl)-27,74-bis(1H-indol-3-ylmethyl)-7-methyl-51,77-bis(2-methylpropyl)-2,5,8,11,14,17,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,78,81,84,91-hexacosaoxo-48-propan-2-yl-21,22,62,63,87,88-hexathia-3,6,9,12,15,18,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,79,82,85,90-hexacosazatricyclo[43.40.4.219,60]hennonacontan-65-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C171H245N53O47S6/c1-81(2)50-108-141(243)191-65-128(232)189-66-129(233)199-121-73-272-275-76-124-161(263)214-119(71-226)157(259)201-104(35-23-47-183-169(175)176)144(246)200-105(36-24-48-184-170(177)178)147(249)208-115(57-93-63-181-79-194-93)142(244)192-68-131(235)198-112(54-90-60-186-100-31-18-15-28-96(90)100)151(253)217-126(163(265)223-135(83(5)6)164(266)212-114(56-92-62-188-102-33-20-17-30-98(92)102)153(255)210-117(59-134(239)240)143(245)193-69-132(236)221-137(86(10)228)166(268)211-111(52-88-26-13-12-14-27-88)150(252)215-120(72-227)168(270)271)78-277-276-77-125(220-167(269)138(87(11)229)224-148(250)107(43-44-127(174)231)197-130(234)67-190-139(241)85(9)196-156(258)118(70-225)213-158(121)260)162(264)218-123(160(262)202-103(34-21-22-46-172)145(247)209-116(58-94-64-182-80-195-94)154(256)205-109(51-82(3)4)155(257)222-136(84(7)8)165(267)219-124)75-274-273-74-122(216-140(242)99(173)42-45-133(237)238)159(261)203-106(37-25-49-185-171(179)180)146(248)206-110(53-89-38-40-95(230)41-39-89)149(251)207-113(152(254)204-108)55-91-61-187-101-32-19-16-29-97(91)101/h12-20,26-33,38-41,60-64,79-87,99,103-126,135-138,186-188,225-230H,21-25,34-37,42-59,65-78,172-173H2,1-11H3,(H2,174,231)(H,181,194)(H,182,195)(H,189,232)(H,190,241)(H,191,243)(H,192,244)(H,193,245)(H,196,258)(H,197,234)(H,198,235)(H,199,233)(H,200,246)(H,201,259)(H,202,262)(H,203,261)(H,204,254)(H,205,256)(H,206,248)(H,207,251)(H,208,249)(H,209,247)(H,210,255)(H,211,268)(H,212,266)(H,213,260)(H,214,263)(H,215,252)(H,216,242)(H,217,253)(H,218,264)(H,219,267)(H,220,269)(H,221,236)(H,222,257)(H,223,265)(H,224,250)(H,237,238)(H,239,240)(H,270,271)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAZSKURKBASCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)N1)CO)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CC4=CNC=N4)CCCCN)NC2=O)NC(=O)C(CCC(=O)O)N)CCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CC(C)C)CO)CCCNC(=N)N)CCCNC(=N)N)CC8=CNC=N8)CC9=CNC1=CC=CC=C19)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)C(C)O)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C171H245N53O47S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3988 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does ProTx-I interact with its target, and what are the downstream effects?

A1: ProTx-I primarily targets voltage-gated sodium (Nav) channels, specifically Nav1.7, by acting as a gating modifier. [] Instead of directly blocking the channel pore, it binds to the voltage sensor domains of these channels, altering their ability to transition between open and closed states. [] This interaction makes it harder for the channels to open in response to voltage changes, effectively inhibiting sodium ion influx and reducing neuronal excitability. [, ] This mechanism is thought to contribute to its analgesic properties. []

Q2: Is ProTx-I selective for specific subtypes of sodium channels?

A2: While ProTx-I can inhibit multiple Nav channel subtypes, it displays some selectivity, particularly for Nav1.7. [, ] This subtype is highly expressed in peripheral neurons and plays a crucial role in pain signaling, making it a promising target for analgesic drug development. []

Q3: What is the structural characterization of ProTx-I?

A3: ProTx-I is a peptide toxin composed of 30 amino acids. [] It belongs to the Inhibitory Cystine Knot (ICK) family of peptides, characterized by a specific arrangement of disulfide bonds that contribute to its stability. [, ] The precise molecular formula, weight, and spectroscopic data might be found in the original research publications on ProTx-I isolation and characterization.

Q4: Can you elaborate on the structure-activity relationship (SAR) of ProTx-I and how structural modifications impact its activity?

A5: Research has shown that specific residues within ProTx-I are crucial for its interaction with Nav channels. [] Mutations within the domain IV S3-S4 linker region of the human T-type voltage-gated calcium channel Cav3.1, another target of ProTx-I, significantly altered its sensitivity to the toxin. [] These findings highlight the importance of specific structural elements in dictating ProTx-I's binding affinity and selectivity for different ion channel subtypes.

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